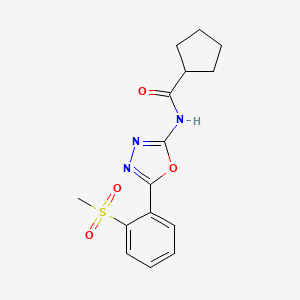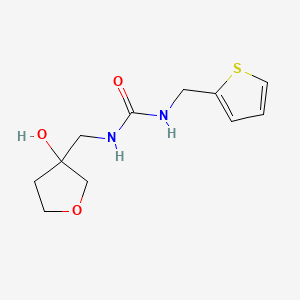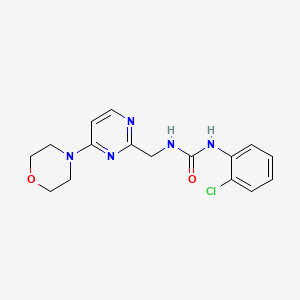![molecular formula C19H24N2O2 B2496000 N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide CAS No. 432511-86-9](/img/structure/B2496000.png)
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide is a complex organic compound that may exhibit interesting physical and chemical properties due to its structural features. It contains functional groups that suggest potential reactivity and applications in various fields of chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds often involves Wittig reactions, oxidative dimerization, or N-alkylation methods. For instance, N,N-Dimethylamino phenylethynes can be prepared via a Wittig reaction, followed by dehydrochlorination with a strong base to achieve conjugate dimers (Rodríguez et al., 2001). These methods provide a foundation for synthesizing N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide by adapting the reagents and conditions to target the specific molecular structure.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques like X-ray crystallography, revealing intricate details about molecular geometry and intermolecular interactions. For example, the molecular structure of similar compounds demonstrates significant resonance contributions and crystal packing influenced by dimethylamino groups (Ajibade & Andrew, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis and structural analysis research has led to the development of compounds with potential applications in materials science and organic chemistry. For example, the facile synthesis of 2-(phenylthio)phenols through copper(I)-catalyzed tandem transformation demonstrates innovative methods in the construction of complex organic molecules with potential applications in the development of new materials and chemical sensors (Xu et al., 2010).
Catalytic Applications
Certain derivatives have been explored for their catalytic properties, indicating potential use in industrial and synthetic organic chemistry. The research on 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for acylation of inert alcohols underscores the importance of such compounds in facilitating efficient chemical transformations, which can be applied to the synthesis of pharmaceuticals and fine chemicals (Liu et al., 2014).
Molecular Docking and Bioassay Studies
The synthesis and crystal structure analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provides insight into the interaction of certain molecules within the active site of enzymes, offering pathways for the design of new inhibitors with therapeutic applications. Although this example includes a focus on cyclooxygenase-2 inhibition, the methodology can be applied to other targets within the realm of drug discovery (Al-Hourani et al., 2016).
Antimicrobial Activity
Research on the antimicrobial activity of novel derivatives carrying biologically active sulfonamide moiety suggests potential applications in the development of new antimicrobial agents. These studies not only offer insights into the mechanism of action but also provide a foundation for the development of novel compounds to combat microbial resistance (Ghorab et al., 2017).
Controlled Molecule Release
Studies on controlled and triggered small molecule release from confined polymer films highlight the potential of such compounds in the development of drug delivery systems. The ability to control the release rate of therapeutic agents offers a promising avenue for enhancing the efficacy and safety of treatments (Gao et al., 2013).
Propiedades
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-6-12-18(13-7-15)23-14-4-5-19(22)20-16-8-10-17(11-9-16)21(2)3/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGTXXANOJRXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-(4-methylphenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B2495918.png)
![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)
![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)
![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)
![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)


![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-methoxybenzamide hydrochloride](/img/structure/B2495925.png)




